molecular formula C10H12O3 B3053203 2-[(4-Methylphenyl)methoxy]acetic acid CAS No. 51934-40-8

2-[(4-Methylphenyl)methoxy]acetic acid

Cat. No.: B3053203
CAS No.: 51934-40-8
M. Wt: 180.2 g/mol
InChI Key: ZIXVNZAHBFRXJO-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methoxy]acetic acid is an aromatic acetic acid derivative characterized by a methoxy group attached to the benzene ring via a methylene bridge. Its structure consists of a phenyl ring substituted with a methyl group at the para position, connected to an acetic acid moiety through a methoxy linker. These analogs are frequently studied in medicinal chemistry and agrochemical research due to their metabolic stability and bioactivity .

Properties

IUPAC Name

2-[(4-methylphenyl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXVNZAHBFRXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70533572
Record name [(4-Methylphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51934-40-8
Record name [(4-Methylphenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70533572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methylphenyl)methoxy]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methoxy]acetic acid typically involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)methoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The para-substituted methoxy group in 2-(4-methoxyphenoxy)acetic acid enhances acidity (pKa 3.213) compared to 4-methoxyphenylacetic acid (pKa 4.358), likely due to electron-withdrawing effects .
  • Bioactivity: 4-Methoxyphenylacetic acid (CAS 104-01-8) is a documented plasma metabolite and biomarker for non-small cell lung cancer (NSCLC), with 99.80% purity in analytical standards .
  • Synthetic Flexibility : Compounds like 2-{4-[(5-chlorothiophen-2-yl)methoxy]phenyl}acetic acid demonstrate the incorporation of heterocyclic moieties, which may improve binding affinity in drug design .

Metabolic and Toxicological Profiles

  • Metabolites : Derivatives like 490-M01 (a metabolite of kresoxim-methyl) share structural motifs with this compound, undergoing phase I oxidation and phase II conjugation in vivo .
  • Toxicity : While specific data on the target compound are absent, 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) is classified for laboratory use only, emphasizing the need for caution in handling structurally similar acetic acid derivatives .

Biological Activity

2-[(4-Methylphenyl)methoxy]acetic acid, also known as a methoxyacetic acid derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a methylphenyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C10H12O3
  • CAS Number : 51934-40-8
  • Molecular Weight : 180.20 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit histone deacetylases (HDACs), leading to increased levels of acetylated histones, which is crucial for gene expression regulation .
  • Cell Cycle Modulation : Research indicates that similar methoxyacetic acid derivatives can induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby inhibiting proliferation . This suggests that this compound might exhibit similar properties.
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data Table

Biological ActivityEffectReference
Enzyme InhibitionModulates HDAC activity
Cell Cycle ArrestInduces G1 phase arrest in cancer cells
ApoptosisTriggers apoptotic pathways in cancer cells

Case Studies and Research Findings

  • Prostate Cancer Study : A study demonstrated that methoxyacetic acid derivatives inhibited prostate cancer cell growth through apoptosis and cell cycle arrest. The treatment resulted in a significant reduction of viable cells in cancer lines compared to normal epithelial cells, indicating selective toxicity towards cancerous tissues .
  • Toxicological Studies : Investigations into the metabolism of related compounds have shown that these substances undergo biotransformation in vivo, affecting their bioactivity and toxicity profiles. Understanding these pathways is crucial for assessing the therapeutic potential and safety of this compound .
  • Neurotransmitter Interaction : Preliminary data suggest that compounds with similar structures may interact with neurotransmitter transporters, which could have implications for mood disorders and neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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